6-ethyl-7H-purine-8(9H)-thione
Description
Historical Context of Purine (B94841) Analog Research
The exploration of purine analogs as therapeutic agents began in the mid-20th century, driven by the goal of creating antimetabolites that could interfere with the synthesis of nucleic acids. nih.govwikipedia.org This research was predicated on the idea that molecules mimicking the structure of natural purines (adenine and guanine) could disrupt the rapid proliferation of cancer cells, which have a high demand for DNA and RNA precursors.
One of the earliest and most significant breakthroughs in this field was the synthesis of 6-mercaptopurine (B1684380) (6-MP). nih.gov In 6-MP, the hydroxyl group at the 6-position of hypoxanthine (B114508) is replaced by a thiol group. nih.gov This modification results in a molecule that can be metabolized into a fraudulent nucleotide, ultimately inhibiting the de novo synthesis of purines and disrupting DNA and RNA replication. taylorandfrancis.com The clinical success of 6-mercaptopurine in treating certain types of leukemia spurred further investigation into other purine analogs, including thioguanine, and laid the foundation for the development of a wide range of antineoplastic and immunosuppressive drugs. nih.govwikipedia.org
Subsequent research expanded to include modifications at various positions of the purine ring and the development of nucleoside analogs, such as cladribine (B1669150) and fludarabine, which have become important in the treatment of hematological malignancies. nih.govmdpi.com The historical success of these early purine analogs continues to inspire the design and synthesis of new derivatives with improved efficacy and novel mechanisms of action. nih.govrsc.org
Significance of Purine Thione Scaffolds in Chemical Biology
The purine thione scaffold, characterized by the presence of a sulfur atom in place of an oxygen atom on the purine ring, is of significant interest in chemical biology and drug discovery. nih.gov The introduction of a thione group alters the electronic properties, tautomeric forms, and metabolic fate of the purine analog compared to its oxygenated counterpart. numberanalytics.com These changes can lead to a variety of biological activities.
Purine thiones are well-established as inhibitors of enzymes involved in purine metabolism, a property that underpins their use as anticancer and immunosuppressive agents. taylorandfrancis.comnih.gov Beyond this, the purine thione scaffold has been explored for a range of other therapeutic applications, including antiviral, antimicrobial, and anti-inflammatory activities. researchgate.netrsc.org The versatility of the purine thione structure allows for chemical modifications at multiple positions, enabling the generation of large libraries of compounds for screening against various biological targets. rsc.org The ability to fine-tune the pharmacological properties of these molecules through chemical synthesis makes the purine thione scaffold a valuable platform in the ongoing search for new therapeutic agents. nih.gov
Overview of 6-Ethyl-7H-purine-8(9H)-thione within the Purine Thione Class
This compound is a specific derivative within the broader class of purine thiones. Its structure features an ethyl group at the 6-position of the purine ring and a thione group at the 8-position. While detailed experimental data on this particular compound is scarce in the scientific literature, its chemical and biological properties can be inferred from the behavior of related molecules.
The presence of the ethyl group at the 6-position is expected to influence its interaction with biological targets compared to unsubstituted or differently substituted purine thiones. Alkyl substitutions on the purine ring can affect the molecule's lipophilicity, which in turn can impact its cell permeability and pharmacokinetic properties. core.ac.uk Furthermore, studies on 9-alkyl-6-thiopurines have suggested that such modifications can create prodrugs that are metabolized to the active parent compounds, potentially offering a more favorable therapeutic index. nih.gov
The thione group at the 8-position, as opposed to the more common 6-position, may lead to a different spectrum of biological activity. The position of the thione group influences the tautomeric equilibrium and the potential sites of metabolic attack, which could result in different enzyme inhibition profiles or other pharmacological effects. Research on 8-mercaptopurine derivatives has been part of the broader effort to develop novel purine-based therapeutics. google.com
It is important to note that in the absence of direct experimental evidence, the specific biological activities and potential applications of this compound remain speculative. Further research, including its synthesis, characterization, and biological evaluation, is necessary to fully elucidate its place within the purine thione class.
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-ethyl-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C7H8N4S/c1-2-4-5-6(9-3-8-4)11-7(12)10-5/h3H,2H2,1H3,(H2,8,9,10,11,12) |
InChI Key |
ZOGXCRAHZPSMRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NC=N1)NC(=S)N2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 6 Ethyl 7h Purine 8 9h Thione
Nucleophilic Substitution Reactions of the Thione Group
The thione group in 6-ethyl-7H-purine-8(9H)-thione is a key center for nucleophilic reactivity, primarily through its sulfur atom. Although existing as the thione tautomer, the sulfur atom possesses lone pairs of electrons that can attack electrophilic species. The most common nucleophilic substitution reaction involving this group is S-alkylation.
Alkylation of thiopurines can, however, be complex. Direct alkylation of the purine (B94841) ring system with alkyl halides often leads to a mixture of N7- and N9-alkylated products, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.govacs.org Methods to achieve regioselective alkylation, for instance at the N9 position, have been developed by shielding the N7 position. nih.govresearchgate.net
In the context of the thione group itself, its nucleophilic character allows for S-alkylation to form S-alkylated purine derivatives. This reaction proceeds via the attack of the sulfur atom on an alkyl halide or other electrophile. The resulting 8-(alkylthio)purine is an important intermediate for further functionalization. The regioselectivity between N-alkylation and S-alkylation is influenced by reaction conditions such as the base, solvent, and the nature of the electrophile. ub.edu
Table 1: Factors Influencing Alkylation Regioselectivity in Purines
| Factor | Influence on N9-Alkylation | Influence on N7-Alkylation | Notes |
| Reaction Time | Favored by faster reactions | Can be formed in longer reactions | N9-isomer is often the kinetic product with reactive alkyl halides. ub.edu |
| Base | Strong bases (e.g., NaH) promote anion formation for alkylation. | Can be influenced by base choice. | Tetrabutylammonium hydroxide (B78521) has been shown to yield good results for N9 selectivity. ub.edu |
| Solvent | Polar aprotic solvents like DMF are common. | Solvent can affect ion pairing and reactivity. | Poor solubility of purines can be a challenge. ub.edu |
| Steric Hindrance | Proximal groups can shield the N7 position, favoring N9 alkylation. | Less favored when N7 is sterically hindered. | Coplanar 6-(azolyl)purines can completely block the N7 site. nih.govresearchgate.net |
Oxidative Transformations of the Thione Group
The sulfur atom in the thione group is susceptible to oxidation, leading to a variety of products including purin-8(9H)-one derivatives, sulfenamides, and sulfonamides. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions.
Photooxidation studies on the related compound 8-thioguanosine (B1436560) (8-TG) have shown that reaction with singlet oxygen (¹O₂) results in an unexpected desulfurization, yielding the corresponding oxygen analogue, guanosine. nih.govresearchgate.net This transformation occurs without the formation of the commonly expected oxidized sulfur species like sulfinic or sulfonic acids. nih.govresearchgate.net The mechanism is believed to involve an energy transfer from the excited triplet state of the thiopurine to molecular oxygen, generating ¹O₂ which then reacts with the thione. nih.gov
By analogy, the oxidation of this compound can be expected to yield 6-ethyl-7H-purin-8(9H)-one through a similar desulfurization pathway, particularly under photochemical conditions. Other oxidizing agents can lead to different products. For instance, stronger oxidants could potentially oxidize the sulfur to higher oxidation states, forming intermediate sulfenic, sulfinic, or sulfonic acids, which can be precursors to sulfenamides and sulfonamides upon reaction with amines.
Hydrolytic Stability and Transformation Mechanisms
The hydrolytic stability of this compound is crucial for its persistence in aqueous environments. The purine ring system, while generally stable, can undergo hydrolysis under certain pH conditions. Studies on 6-mercaptopurine (B1684380) riboside have demonstrated that decomposition can occur via both acid-catalyzed and water-catalyzed pathways, affecting different protonated or deprotonated species of the molecule depending on the pH. ptfarm.pl
A key transformation under hydrolytic or certain oxidative conditions is desulfurization, the cleavage of the carbon-sulfur bond to replace the sulfur atom, often with an oxygen atom from water. researchgate.netnih.gov This process can be facilitated by reactive oxygen species or occur under specific pH and temperature conditions. The mechanism can involve the formation of radical intermediates, leading to the eventual release of the sulfur atom and formation of the corresponding purin-8(9H)-one derivative. researchgate.net
Tautomeric Equilibria and Their Influence on Reactivity
Like many heterocyclic thiones, this compound can theoretically exist in two tautomeric forms: the thione (lactam) form and the thiol (lactim) form. The position of this equilibrium is critical as it determines the molecule's structure, electronic properties, and reactivity.
Extensive research, including theoretical studies and spectroscopic analysis on related thiopurines like 6-thioguanine (B1684491) and 6-mercaptopurine, has conclusively shown that the thione form is overwhelmingly dominant in both isolated states and in solution. mdpi.comias.ac.inaip.org The stability of the thione tautomer is a significant factor in the chemical behavior of these compounds. ias.ac.in This preference for the thione form is also expected for this compound.
The dominance of the thione tautomer has several consequences for reactivity:
Nucleophilicity: The sulfur atom in the C=S double bond acts as the primary nucleophilic center, readily participating in S-alkylation reactions as discussed in section 3.1.
Acidity: The N-H protons of the purine ring are acidic, and deprotonation can occur here to form an anion, which can then be alkylated at either a nitrogen or the sulfur atom.
Hydrogen Bonding: The thione form, with its N-H and C=S groups, can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions in biological systems.
The tautomeric equilibrium can be influenced by factors such as solvent polarity and pH, which can affect the relative stability of the tautomers and their ionized forms. chemrxiv.org
Table 2: Predominant Tautomeric Forms of Thiopurines
| Compound | Predominant Form | Method of Determination | Reference |
| 6-Thioguanine | Thione | Ab initio calculations, UV/NMR spectra | mdpi.com |
| 6-Mercaptopurine | Thione | Spectroscopic analysis | mdpi.com |
| 4-Phenyl-4-thiazoline-2-thiol | Thione | Crystal structure, Ab initio calculations | science.gov |
| Thioacetamide | Thione | Basicity method, HMO/PPP calculations | scispace.com |
Dissociative Electron Attachment (DEA) Processes
Dissociative electron attachment (DEA) is a fundamental process where a molecule captures a low-energy free electron to form a transient negative ion (TNI). quantemol.com This TNI is unstable and can subsequently fragment into a stable anion and one or more neutral radicals. quantemol.comarxiv.org This process is highly relevant in understanding radiation damage to biological molecules, as ionizing radiation produces a cascade of low-energy secondary electrons. nih.govmdpi.com
For purine derivatives and sulfur-containing compounds, DEA processes are of particular interest. Studies on gas-phase hypoxanthine (B114508), an oxygen analogue of purine, show that DEA leads to significant fragmentation, with the most dominant channel being the loss of a hydrogen atom to form the (M-H)⁻ anion. nih.gov
In sulfur-containing nucleobases, the presence of the sulfur atom strongly influences the fragmentation dynamics. rsc.org DEA studies on thiothymine reveal that the most favorable fragmentation channels are associated with the loss of sulfur-containing negative fragments, such as S⁻ and SCN⁻. rsc.org This suggests that the initial electron attachment creates a resonance localized at the C=S group.
For this compound, it can be postulated that DEA would proceed via similar pathways:
Electron Capture: Formation of a transient negative ion [this compound]⁻.
Dissociation: This TNI could then fragment through various channels, with a high probability of bond cleavage at or near the sulfur atom, potentially leading to the formation of SH⁻ or S⁻ ions, or fragmentation of the purine ring itself. The exact fragmentation patterns and their energy dependence would require specific experimental investigation. The process is known to be highly dependent on the molecular functional groups. arxiv.org
The interaction with low-energy electrons can be modified by the molecule's environment, such as solvation, which can stabilize the TNI and potentially quench certain dissociation pathways. nih.govresearchgate.net
Biological Activities and Pharmacological Relevance of 6 Ethyl 7h Purine 8 9h Thione and Its Analogs in Vitro/in Silico Studies Only
Interactions with Purinergic Systems and Metabolism
Purinergic Receptor Agonism/Antagonism
Purinergic signaling involves the activation of purinergic receptors by extracellular purines and pyrimidines, most notably adenosine (B11128) and adenosine triphosphate (ATP). nih.gov These receptors are classified into P1 receptors, which bind adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. nih.govnih.gov They play crucial roles in a vast number of physiological processes. nih.gov
Purines and their derivatives serve as the endogenous ligands for these receptors. nih.gov Consequently, structural analogs of these molecules, including substituted purines, have the potential to act as either agonists or antagonists. While extensive research exists on various purine (B94841) derivatives as ligands for these receptors, specific in vitro or in silico studies detailing the agonistic or antagonistic activity of 6-ethyl-7H-purine-8(9H)-thione on P1 or P2 receptor subtypes have not been prominently identified in the reviewed literature. The interaction of any such analog would be highly dependent on the specific substitutions on the purine core, which dictate the molecule's affinity and efficacy for the various receptor subtypes. azpharmjournal.com
Modulation of Purine Biosynthesis and Salvage Pathways
Cells synthesize purine nucleotides through two main routes: the de novo pathway and the salvage pathway. Thiopurine drugs, which are structurally similar to endogenous purines, are known to interfere with these metabolic processes. mdpi.com These prodrugs require intracellular activation, often through the purine salvage pathway, to exert their effects. nih.gov
The key enzyme in the salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts purine bases back into nucleotides. nih.govnih.gov Thiopurines like 6-mercaptopurine (B1684380) (a close analog of the subject compound) are converted by HGPRT into cytotoxic metabolites, specifically thioguanine nucleotides (6-TGNs). nih.gov These fraudulent nucleotides can then disrupt normal cellular functions. nih.gov Studies on the purine analog 6-ethylmercaptopurine, however, have shown that it can inhibit the growth of human promyelocytic leukemia (HL-60) cells, including those deficient in the HGPRT enzyme. nih.gov This suggests that while many purine analogs act via the salvage pathway, alternative mechanisms independent of HGPRT activation may also exist. nih.gov
Impact on Nucleotide Synthesis and Interconversion
The metabolites of purine analogs can have a profound impact on nucleotide pools and interconversion. The active metabolites of thiopurines, 6-thioguanine (B1684491) nucleotides (6-TGNs), can be incorporated into both DNA and RNA. nih.gov This incorporation into nucleic acids is a primary mechanism of their cytotoxic action, as it can halt replication and lead to strand breaks. clinpgx.org
Furthermore, thiopurine metabolites are known to inhibit de novo purine synthesis. nih.gov This occurs through a feedback inhibition mechanism where the accumulation of thiopurine ribonucleotides, such as thioinosine monophosphate, inhibits key enzymes in the de novo pathway, including PRPP amidotransferase. clinpgx.org This dual action—disrupting nucleic acid integrity and blocking the production of natural purines—leads to a significant perturbation of cellular nucleotide homeostasis.
Enzyme Inhibition and Modulation
Inhibition of Enzymes Involved in Purine Metabolism (e.g., HGPRT, PRPP amidotransferase)
The purine salvage enzyme HGPRT is a critical target for many purine analogs, particularly in the context of antimicrobial and anticancer therapies. nih.gov Parasites like Plasmodium falciparum are often dependent on their purine salvage pathways for survival, making their HGPRT enzymes attractive drug targets. researchgate.netresearchgate.net Acyclic nucleoside phosphonates, which are nucleotide analogs, have been shown to be potent inhibitors of P. falciparum HGXPRT with Ki values as low as 100 nM. researchgate.net Thiopurines themselves are substrates for HGPRT, and their conversion to nucleotide analogs is essential for their activity. nih.gov
Interaction with Kinases (e.g., CDK-2, Src)
The purine scaffold is a well-established "privileged" structure in medicinal chemistry for the development of protein kinase inhibitors, as it mimics the adenine (B156593) ring of ATP. nih.govmdpi.com Numerous studies have explored how substitutions on the purine ring affect inhibitory activity and selectivity against various kinases.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer. nih.gov A study on 6-substituted 2-arylaminopurines provided specific insights into the effect of a 6-ethyl group. The introduction of an ethyl substituent at the C-6 position of the purine ring resulted in a tenfold decrease in CDK2-inhibitory activity compared to a similar compound with a 6-ethoxy group. nih.govacs.org This highlights that both steric and electronic factors at this position are important for binding to the ATP pocket of CDK2. nih.gov Despite this reduction, the broader class of 6-substituted purines has yielded highly potent and selective CDK2 inhibitors. acs.orgdrugbank.com
Src Kinase: Src is a non-receptor tyrosine kinase that plays a role in cancer development, and its inhibition is a validated therapeutic approach. nih.gov Purine-based scaffolds have been successfully developed as potent, ATP-competitive, dual Src/Abl kinase inhibitors with subnanomolar potencies. acs.org In silico and molecular dynamics studies suggest that purine-like compounds can bind stably to the ATP binding site of Src kinase, interacting with key residues like Lys295, thereby acting as competitive inhibitors. plos.org The development of 2,6,9-trisubstituted purine derivatives has led to the identification of potent inhibitors for various oncogenic kinases. nih.gov
| Compound/Analog Series | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| 6-Ethyl-2-(4′-sulfamoylanilino)purine | CDK2 | ~10-fold less active than 6-ethoxy analog | nih.govacs.org |
| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 0.044 µM | acs.org |
| 9-(Arenethenyl)purine analog (Compound 3g) | Src | 3.8 nM | acs.org |
| 9-(Arenethenyl)purine analog (Compound 3g) | Abl | 5.7 nM | acs.org |
| 2,6,9-Trisubstituted purine (Compound 4f) | Bcr-Abl | 70 nM | nih.gov |
| 2,6,9-Trisubstituted purine (Compound 5j) | BTK | 0.41 µM | nih.gov |
In Vitro Biological Efficacy (excluding human clinical trial data)
The antiproliferative potential of purine analogs is a cornerstone of their therapeutic application, particularly in oncology. nih.gov Compounds structurally similar to this compound have been investigated for their ability to inhibit the growth of various cancer cell lines. While direct studies on this compound are not extensively documented in publicly available research, the broader class of 6-substituted and 9-substituted purine derivatives has demonstrated notable cytotoxic effects.
For instance, a series of novel 9-ethyl-9H-purine derivatives were synthesized and evaluated for their efficacy in inhibiting the proliferation of various tumor cells in vitro, including human cervical cancer (HeLa, SiHa, CaSki), murine osteosarcoma (LM8, LM8G7), and human ovarian cancer (OVSAHO, SKOV-3) cell lines. nih.gov The inhibitory effects were confirmed using multiple assays, including trypan blue exclusion and MTT assays. nih.gov Structure-activity relationship (SAR) studies from this research indicated that specific substitutions at other positions on the purine ring significantly influenced the antiproliferative activity against different cancer cell types. nih.gov
Similarly, studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have shown high cytotoxic activity against a panel of tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. nih.gov The presence of the purine core was found to be crucial for the cytotoxic activity of this group of compounds. nih.govnih.gov Another related compound, 6-thioguanine, demonstrated a dose-dependent cytotoxic effect on the HeLa cancer cell line, with a reported IC50 value of 28.79 μM. thepharmajournal.com
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 6-thioguanine | HeLa (Human cervical carcinoma) | IC50 | 28.79 μM | thepharmajournal.com |
| N-(purin-6-yl)aminoalkanoyl derivatives | 4T1 (Murine mammary carcinoma) | High Cytotoxicity | Not specified | nih.gov |
| N-(purin-6-yl)aminoalkanoyl derivatives | COLO201 (Human colorectal adenocarcinoma) | High Cytotoxicity | Not specified | nih.gov |
| N-(purin-6-yl)aminoalkanoyl derivatives | SNU-1 (Human gastric carcinoma) | High Cytotoxicity | Not specified | nih.gov |
| N-(purin-6-yl)aminoalkanoyl derivatives | HepG2 (Human hepatocellular carcinoma) | High Cytotoxicity | Not specified | nih.gov |
Purine analogs often exert their antiproliferative effects by interfering with the cell cycle. Research on a promising N-(purin-6-yl)aminopolymethylene carboxylic acid derivative revealed that it acts as an inhibitor of DNA biosynthesis. nih.govnih.gov This mode of action leads to an accumulation of cells in the G1 phase at concentrations below the half-maximal cytotoxic concentration (CC50). nih.gov At concentrations above the CC50, a notable death of cells in the G1 phase occurs, leading to a relative increase in the proportion of cells in the G2/M phase and a progressive reduction of cells in the S phase. nih.gov
The induction of programmed cell death, or apoptosis, is a key mechanism through which many anticancer agents eliminate malignant cells. Studies on 6,8,9-poly-substituted purine analogs have shown that these compounds can induce cell death by apoptosis in leukemia cell lines such as Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia). ed.ac.uknih.gov The apoptotic mechanism was confirmed through cell cycle analysis, Annexin-V staining, and assays for the cleavage of initiator caspases. ed.ac.uknih.gov
In a study of the alkylated purine, 6-dimethylaminopurine (B21663) (6-DMAP), apoptosis was induced in a dose- and time-dependent manner in human lymphoma U937 cells. nih.gov This was evidenced by DNA fragmentation, phosphatidylserine (B164497) externalization, and a decrease in the mitochondrial membrane potential. nih.gov The apoptotic cascade was further shown to involve the reduced expression of Bcl-XL, increased expression of Bax, release of cytochrome c, and subsequent activation of caspase-3. nih.gov These findings point to the involvement of a mitochondrial caspase-dependent pathway in the apoptotic process induced by this purine analog. nih.gov
Purine analogs are known to possess immunomodulatory properties. For instance, azathioprine, a prodrug of 6-mercaptopurine, and its derivatives inhibit de novo purine synthesis, which is crucial for lymphocyte proliferation. ufrgs.brnih.gov This disruption of purine synthesis leads to an immunosuppressive effect by modulating the immune response. nih.gov The final mechanism by which thiopurines exert their immunosuppressive effect is through the promotion of apoptosis in immune cells. nih.gov While these general mechanisms are established for thiopurines, specific in vitro mechanistic studies on the immunomodulatory effects of this compound are not detailed in the available literature.
Several 6-oxo and 6-thio purine analogs have been synthesized and screened for their inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov These studies have revealed that certain 6-thio-substituted purine analogs exhibit moderate to good inhibitory activity. nih.govnih.gov Notably, N9-substitution appears to enhance the antimycobacterial activity within this series of purine analogs. nih.govnih.gov
A library of 6-thioalkyl purine analogs was screened against two strains of M. tuberculosis (H37Rv and H37Ra). nih.gov While specific data for this compound is not provided, related compounds with longer alkyl chains at the 6-position demonstrated significant activity. For example, the 6-decylsulfanyl and 6-dodecylsulfanyl derivatives exhibited Minimum Inhibitory Concentration (MIC) values of 1.56 µg/mL and 0.78 µg/mL, respectively, against the Mtb H37Rv strain. nih.gov
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| (6–decylsulfanyl–purin–9–yl)–acetic acid ethyl ester | 1.56 | nih.gov |
| (6–dodecylsulfanyl–purin–9–yl)–acetic acid ethyl ester | 0.78 | nih.gov |
| (6–decylsulfanyl–purin–9–yl)–acetic acid tert–butyl ester | 3.13 | nih.gov |
The antiviral potential of purine analogs has been a subject of extensive research. While direct evidence for the antiviral activity of this compound against DNA viruses is limited, studies on related compounds provide some insights. For example, certain N-(purin-6-yl)aminoalkanoyl derivatives have demonstrated high antiviral activity in vitro against herpes simplex virus type 1 (HSV-1), including acyclovir-resistant strains. nih.gov
Furthermore, research on (dichloroanilino)purines has shown inhibition of the herpes simplex virus type 1 (HSV-1) helicase-primase enzyme complex, which is essential for viral DNA replication. nih.gov These compounds were found to inhibit viral DNA synthesis in HSV-1-infected HeLa cells. nih.gov Another study highlighted that 2-amino-6-arylthio-9-[2-(phosphonomethoxy)ethyl]purine derivatives showed weak anti-HSV-1 activity. These findings suggest that the purine scaffold is a viable starting point for the development of antiviral agents against DNA viruses.
Anti-inflammatory Properties (in vitro)
The in vitro anti-inflammatory potential of various purine analogs has been a subject of scientific investigation, revealing mechanisms that could mitigate inflammatory responses. Studies have explored the effects of these compounds on key inflammatory pathways and mediators.
One area of research has focused on purine derivatives bearing nitrate (B79036) ester groups as potential nitric oxide (NO) donors. nih.gov Nitric oxide is known to inhibit the production of inflammatory cytokines through the inflammasome pathway. bohrium.com In a study involving six such purine analogs tested on human THP-1 macrophages, one compound, 6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purine (MK128), effectively abolished the production of interleukin-1β (IL-1β) induced by ATP or H2O2. nih.govresearchgate.net This effect was observed in both THP-1 cells and in macrophages stimulated with lipopolysaccharide (LPS). nih.gov The anti-inflammatory action of MK128 was directly linked to its ability to release NO. researchgate.net The concentration required for 50% inhibition (EC50) of IL-1β production was estimated to be about 36µM. nih.gov In contrast, a similar analog, MK137, which lacks the nitrate group, did not inhibit IL-1β production and was found to be pro-inflammatory, suggesting the NO-donating moiety is crucial for the anti-inflammatory effect. nih.govresearchgate.net
Another class of analogs, derivatives of 8-aminopurine-2,6-dione, has also demonstrated anti-inflammatory and antioxidant activities. nih.gov In research on a series of N'-phenyl- or N'-benzylbutanamide and N'-arylidenebutanehydrazide derivatives, most of the synthesized compounds showed anti-inflammatory effects in LPS-induced murine macrophages (RAW264.7). nih.gov The most active of these compounds were further tested on human bronchial epithelial cells from asthmatic patients, where they significantly reduced the expression of pro-inflammatory mediators induced by interleukin 13 (IL-13). nih.gov
The mechanism of protein denaturation is also relevant to inflammation. mdpi.com Some studies utilize the inhibition of bovine serum albumin (BSA) denaturation as an in vitro model for anti-inflammatory activity. Thiazoline-2-thione derivatives, for example, have been evaluated for their ability to prevent heat-induced BSA denaturation, with some compounds showing efficacy comparable to or greater than aspirin (B1665792) in this assay. mdpi.com
Anticancer Activity (in vitro cell lines)
The cytotoxic effects of this compound analogs have been evaluated against a variety of human cancer cell lines, demonstrating the potential of the purine scaffold in developing new anticancer agents. nih.govsemanticscholar.org Research has focused on synthesizing and testing various substituted purine derivatives to identify compounds with significant antiproliferative activity. semanticscholar.orgnih.gov
Studies on 9-ethyl-9H-purine derivatives (EPDs) have shown their efficacy in inhibiting the proliferation of several tumor cell lines. nih.gov These derivatives were tested against human cervical cancer cells (HeLa, SiHa, CaSki), murine osteosarcoma cells (LM8, LM8G7), and human ovarian cancer cells (OVSAHO, SKOV-3). nih.gov Structure-activity relationship (SAR) studies indicated that specific substitutions were crucial for activity; for instance, trifluoromethoxy and trifluoromethyl groups contributed to significant activity against cervical cancer cells, while an isopropoxy group was influential in inhibiting osteosarcoma and ovarian cancer cell proliferation. nih.gov
Similarly, various 6,8,9-trisubstituted purine analogs have been synthesized and evaluated for their cytotoxic properties. nih.govnih.govresearchgate.net In one study, analogs with a substituted piperazine (B1678402) group at the C-6 position and a phenyl group at the C-8 position were tested against human liver (Huh7), colon (HCT116), and breast (MCF-7) cancer cells. nih.govnih.gov Certain compounds from this series exhibited notable cytotoxic activity, in some cases surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. nih.govresearchgate.net For example, a 4-methylphenyl substituted piperazine analog showed lower IC50 values than the positive controls. nih.gov Another study focused on a series of 6-(substituted phenyl piperazine)-8-(4-substituted phenyl)-9-cyclopentyl purines, where compounds with 4-trifluoromethyl phenyl, 4-methoxy phenyl, and 4-fluoro phenyl substitutions at the C-8 position were found to be the most potent against liver, colon, and breast cancer cell lines. nih.gov One compound in this series, Compound 19, showed remarkable anticancer activity against a panel of hepatocellular carcinoma cells with IC50 values ranging from 2.9 to 9.3 μM. nih.gov
A different 6,8,9-trisubstituted purine, the N6-(4-isopropylaniline) analogue (compound 7), was found to effectively inhibit the MCF-7 breast cancer cell line. Its mechanism of action involves depleting the function of heat shock protein 70 (Hsp70), which in turn drives the cancer cells into apoptosis and senescence. nih.gov
The tables below summarize the in vitro anticancer activities of selected purine analogs against various cancer cell lines.
Cytotoxic Activity of 6,8,9-Trisubstituted Purine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Drug | IC50 (µM) |
| Analog 6 | Huh7 | Liver | 14.2 | 5-FU | 30.6 |
| Fludarabine | 28.4 | ||||
| Analog 5 | Huh7 | Liver | 17.9 | 5-FU | 30.6 |
| Fludarabine | 28.4 | ||||
| Analog 8 | Huh7 | Liver | 23.6 | 5-FU | 30.6 |
| Fludarabine | 28.4 | ||||
| Analog 27 | Huh7 | Liver | 1 | 5-FU | >10 |
| Mahlavu | Liver | 3 | Fludarabine | >10 | |
| FOCUS | Liver | 1 | |||
| HCT116 | Colon | 4 | |||
| MCF7 | Breast | 2 |
Data sourced from references nih.govresearchgate.net. 5-FU refers to 5-Fluorouracil.
Cytotoxic Activity of 9-ethyl-9H-purine and Other Analogs
| Compound | Cell Line | Cancer Type | Activity Noted |
| EPD Analog (4b) | HeLa, SiHa, CaSki | Cervical | Significant Activity |
| EPD Analog (4g) | HeLa, SiHa, CaSki | Cervical | Significant Activity |
| EPD Analog (4f) | LM8, LM8G7 | Osteosarcoma | Inhibited Proliferation |
| OVSAHO, SKOV-3 | Ovarian | Inhibited Proliferation | |
| Analog 19 | Huh7, FOCUS, SNU475, SNU182, HepG2, Hep3B | Liver | IC50 = 2.9-9.3 µM |
Data sourced from references nih.govnih.gov. EPD refers to 9-ethyl-9H-purine derivatives.
Structure Activity Relationship Sar Studies of 6 Ethyl 7h Purine 8 9h Thione Derivatives
Impact of Substituents at the 8-Position (Thione and its derivatives)
The 8-position of the purine (B94841) ring, occupied by a thione group in the subject compound, is another critical site for modification that influences biological outcomes. The replacement of the thione with other functional groups, such as oxo or amino groups, can dramatically alter the compound's properties and interactions.
The thione group itself is a significant chromophore. Its presence shifts the absorption region of purines to longer wavelengths compared to naturally occurring nucleosides, which can be exploited for applications like photoactivation. mdpi.com Structurally, the thione group is a bioisostere of the carbonyl (oxo) group found in natural purines like xanthine (B1682287) and uric acid. This substitution can impact hydrogen bonding patterns and metabolic stability.
Introducing an amino group at the 8-position has been a successful strategy in developing novel therapeutics. nih.gov For instance, 8-aminoguanine (B17156) has been shown to induce diuresis and natriuresis by inhibiting the enzyme purine nucleoside phosphorylase (PNPase). nih.gov This highlights that substitutions at the 8-position can fundamentally change the mechanism of action from receptor-mediated signaling to enzyme inhibition. The exploration of various 8-substituted amino groups has been a subject of synthetic efforts to generate diverse purine nucleosides. acs.org
The conversion of the 8-thione to an 8-oxo group is also significant. Research on prebiotic synthesis pathways suggests a generational relationship between 8-oxo-purine nucleotides and pyrimidine (B1678525) nucleotides, indicating the potential role of 8-oxo-purines in early genetic systems. nih.gov This structural modification from a thione to an oxo group can affect base-pairing stability and other macromolecular interactions. nih.gov
Role of N-Substitutions (N7, N9, N3) on Activity and Regioselectivity
Alkylation and other substitutions at the nitrogen atoms of the purine ring, particularly at the N7 and N9 positions of the imidazole (B134444) moiety, are crucial for modulating biological activity. The regioselectivity of these substitutions is often a challenge in synthetic chemistry but provides a powerful tool for SAR studies.
Direct alkylation of the purine ring often yields a mixture of N7 and N9 isomers, with the N9 product typically being the more thermodynamically stable and, therefore, the major product. nih.gov However, specific reaction conditions and substituents can favor the formation of the kinetically preferred N7 isomer. nih.govacs.org For example, a method utilizing N-trimethylsilylated purines with a tert-alkyl halide and a SnCl₄ catalyst has been developed for the direct N7 regioselective introduction of tert-alkyl groups on 6-substituted purines. nih.govacs.org
The substituent at the C6 position has a profound influence on the N7/N9 substitution ratio. nih.govacs.org Furthermore, bulky substituents at the N6 position can sterically hinder and shield the proximal N7 position, preventing the approach of an electrophile and leading to regiospecific N9 substitution. researchgate.net
The biological importance of N-substitution is well-documented. N7-substituted purine derivatives, while less common than their N9 counterparts, include biologically active compounds such as raphanatin, which exhibits cytokinin activity. nih.gov Specific N7-substituted adenines and 6-mercaptopurines have demonstrated antiviral, anticancer, and cytostatic activities. nih.gov In contrast, many purine-based drugs are N9-substituted nucleoside analogs that act as inhibitors of key enzymes in nucleic acid synthesis. mdpi.com The presence of substituents at both N7 and N9, as seen in compounds like 7,9-Bis(hydroxymethyl)-7H-purine-2,6,8(1H,3H,9H)trione, can also be achieved. researchgate.net
Table 2: Factors Influencing N-Substitution Regioselectivity in Purines
| Factor | Effect on Regioselectivity | Outcome | Source(s) |
|---|---|---|---|
| Reaction Conditions | Kinetic vs. Thermodynamic control | N7 isomer (kinetic) or N9 isomer (thermodynamic) | nih.govacs.org |
| Catalyst System | SnCl₄ with silylated purines | Favors N7-alkylation | nih.govacs.org |
| C6-Substituent | Electronic properties | Influences reactivity and N7/N9 ratio | nih.govacs.org |
| N6-Substituent | Steric hindrance | Bulky groups shield N7, favoring N9 substitution | researchgate.net |
Conformational Analysis and Biological Activity Correlation
Conformational analysis, often performed using computational methods like AM1 calculations or through experimental techniques like NMR spectroscopy, helps in understanding the spatial arrangement of atoms. nih.gov In the design of purine-based carbocyclic nucleosides, computational analysis showed a close correspondence between the positions of heteroatoms in an active derivative and the natural dideoxyadenosine, suggesting that mimicking the conformation of the endogenous substrate is key to activity. nih.gov
The flexibility of the molecule, dictated by the number of rotatable bonds, is also a significant factor. A reduced number of rotatable bonds can lead to easier conformational locking, which may enhance efficacy by reducing the entropic penalty of binding to a receptor. acs.org This principle is applied in drug design to create more rigid analogs that are pre-organized for optimal interaction with their biological target. The specific conformation adopted by the purine derivative upon binding can stabilize the ligand-receptor complex, leading to higher potency.
Computational Approaches to SAR (e.g., QSAR, molecular docking)
Computational chemistry provides powerful tools to investigate and predict the SAR of purine derivatives, complementing experimental studies. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two of the most widely used techniques.
QSAR studies aim to build a statistical model that correlates the chemical structures of a series of compounds with their biological activities. researchgate.net By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can identify the key structural features responsible for activity. researchgate.netnih.gov These models are then used to predict the activity of novel, un-synthesized compounds, thereby rationalizing the design of new molecules with improved potency. researchgate.net 3D-QSAR approaches, such as CoMFA and CoMSIA, use 3D fields around the molecules to provide a more detailed understanding of the SAR. researchgate.net
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. farmaciajournal.com This technique provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the binding pocket. nih.govfarmaciajournal.com Docking studies can help explain the experimental SAR data at a molecular level. For example, they can show why a particular substituent enhances activity by forming a new hydrogen bond with the target protein. researchgate.net These studies are crucial for understanding the mechanism of action and for optimizing lead compounds to improve their binding affinity and selectivity. researchgate.netnih.gov
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of purine (B94841) derivatives. Such studies provide detailed information on molecular geometries, electronic properties, and thermodynamic stability.
Theoretical investigations on other purine alkaloids, using DFT at the B3LYP/6-311++G(d,p) level, have successfully optimized the geometries of reactants, products, and transition states in chemical reactions. researchgate.net These calculations also allow for the determination of global descriptors of reactivity, as shown in the table below, which help in predicting the chemical behavior of the molecule. researchgate.net
| Global Descriptor | Symbol | Significance |
|---|---|---|
| Ionization Energy | I | Energy required to remove an electron. |
| Electron Affinity | EA | Energy released when an electron is added. |
| Molecular Hardness | η | Resistance to change in electron distribution. |
| Chemical Potential | μ | Escaping tendency of an electron from a system. |
| Electrophilicity | ω | Propensity of a molecule to accept electrons. |
| Frontier Molecular Orbital Energy Gap | ΔH-L | Indicator of chemical reactivity. |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a specific receptor target. These methods are crucial in drug discovery for identifying potential therapeutic agents.
In the context of purine derivatives, molecular docking studies have been performed to investigate their interactions with various biological targets, including enzymes and receptors. nih.govresearchgate.net For example, docking analyses of purine and pyrimidine (B1678525) derivatives have been carried out against cytokine receptors (PDB ID: 1I1R) and Toll-like receptor 9 (TLR9) sites to evaluate their potential as immunomodulatory agents. nih.gov These studies calculate binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site. nih.govnih.gov
While specific molecular docking studies on 6-ethyl-7H-purine-8(9H)-thione are not extensively documented, research on similar purine structures provides a framework for how this molecule might interact with biological targets. nih.govresearchgate.net The presence of the ethyl group and the thione moiety would significantly influence its binding profile.
In Silico Prediction of Biological Activities
In silico methods are increasingly used to predict the biological activities of chemical compounds, thereby streamlining the drug discovery process by prioritizing candidates for synthesis and experimental testing. These predictions are based on the molecule's structural features and physicochemical properties.
For purine derivatives, computational approaches have been used to predict a wide range of biological activities, including antimicrobial and anticancer properties. ekb.egnih.gov For example, studies on novel xanthine (B1682287) and uracil-containing imidazolone (B8795221) derivatives have combined in silico predictions with in vitro evaluations to assess their antimicrobial potential against various bacterial and fungal strains. nih.gov Such studies often involve building quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. nih.gov
The biological activities of this compound can be hypothetically predicted based on its structural similarity to other biologically active purines. The purine scaffold is a well-known pharmacophore present in many therapeutic agents.
Conformational Analysis and Tautomeric Preference Studies
The biological activity of a molecule is often dictated by its three-dimensional conformation and its predominant tautomeric form. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies, while tautomeric preference studies determine the most stable tautomer under specific conditions.
For purine derivatives, particularly those with oxo or thione substitutions, tautomerism is a critical aspect. The position of labile protons can significantly alter the molecule's hydrogen bonding capabilities and, consequently, its interaction with biological receptors. For this compound, several tautomeric forms are possible, involving the migration of protons between the nitrogen atoms of the purine ring and the sulfur atom of the thione group.
Computational studies, often employing DFT, can predict the relative stabilities of different tautomers in both the gas phase and solution. researchgate.net These calculations help in identifying the most likely tautomeric form to be biologically active.
Hydrogen Bonding Interactions in Supramolecular Aggregates
Hydrogen bonding plays a crucial role in the structure of biological macromolecules and in the formation of supramolecular assemblies. The hydrogen bonding patterns of purine derivatives are of particular interest due to their analogy with nucleobases in DNA and RNA.
Studies on 8-substituted purines have investigated their hydrogen-bonding interactions to understand their pairing preferences, such as Watson-Crick versus Hoogsteen base pairing. nih.gov Techniques like NMR spectroscopy, combined with computational chemistry, are used to probe these interactions in detail. nih.gov The thione group and the nitrogen atoms in the purine ring of this compound can act as both hydrogen bond donors and acceptors, enabling the formation of intricate hydrogen-bonded networks in the solid state and in solution. nih.govmdpi.com
The analysis of crystal structures of related purine derivatives reveals how these molecules self-assemble into supramolecular aggregates through various hydrogen bonding motifs. nih.govresearchgate.net These interactions are fundamental to understanding the material properties and biological recognition processes of these compounds.
Advanced Applications and Future Research Directions Excluding Clinical
Development of Chemical Probes for Biological Pathways
The development of chemical probes is crucial for dissecting complex biological pathways. These small molecules are designed to selectively interact with a specific protein target, enabling the study of its function in a cellular context. Due to its structural resemblance to natural purines like guanine (B1146940) and hypoxanthine (B114508), 6-ethyl-7H-purine-8(9H)-thione holds potential as a foundational structure for creating chemical probes.
Researchers can modify the purine (B94841) core to introduce reporter tags, such as fluorophores or biotin, allowing for the visualization and isolation of target proteins. The ethyl group at the C6 position can be further functionalized to enhance selectivity and binding affinity for specific purine-binding proteins, such as enzymes involved in nucleotide metabolism or signaling pathways. The development of such probes would facilitate a deeper understanding of the roles these proteins play in cellular processes. A well-designed chemical probe based on this scaffold could be a valuable tool for studying enzyme kinetics, ligand binding, and cellular localization of its target protein.
Design of Novel Precursors for Synthetically Challenging Purine Analogs
The purine scaffold is a cornerstone in the development of therapeutic agents. The chemical versatility of this compound makes it an attractive starting material for the synthesis of more complex and synthetically challenging purine analogs. The thioketone group at the C8 position is particularly useful as it can undergo a variety of chemical transformations.
For instance, the sulfur atom can be alkylated to introduce a wide range of substituents, or it can be displaced by nucleophiles to create novel C8-substituted purines. rsc.org These modifications can lead to the generation of diverse libraries of purine derivatives that would be difficult to access through other synthetic routes. The ethyl group at C6 also influences the electronic properties of the purine ring, potentially leading to unique reactivity and the creation of novel chemical entities with interesting biological properties. Purine analogues play a vital role in many cellular processes, including cell growth and proliferation, making them important molecules in therapeutic research. nih.gov
| Precursor Compound | Potential Synthetic Transformation | Resulting Purine Analog Class |
| This compound | S-alkylation at C8 position | 8-alkylthio-6-ethylpurines |
| This compound | Nucleophilic substitution at C8 | 8-amino/alkoxy-6-ethylpurines |
| This compound | Oxidation of the thiol group | 6-ethylpurine-8-sulfonic acid derivatives |
Radiosensitizing Properties (mechanistic investigations in vitro/in silico)
Radiotherapy is a key modality in cancer treatment, and radiosensitizers are compounds that can enhance the efficacy of radiation in killing cancer cells. Thiopurines, a class of compounds to which this compound belongs, have been investigated for their radiosensitizing potential. The proposed mechanisms for this effect often involve the inhibition of DNA repair processes and the generation of reactive oxygen species (ROS).
In vitro studies on related thiopurines have shown that they can be incorporated into DNA and, upon irradiation, can lead to increased DNA damage. The sulfur atom in the thioketone group is thought to play a key role in this process. Mechanistic investigations using cell lines could elucidate whether this compound can enhance radiation-induced cell death, potentially through the inhibition of enzymes involved in DNA repair or by increasing oxidative stress within cancer cells. In silico modeling could further predict the interactions of this compound with DNA and DNA repair enzymes, providing insights into its potential as a radiosensitizer. The inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, by similar compounds suggests a possible mechanism of action. nih.gov
Coordination Chemistry with Metal Ions for Biological Applications (e.g., Platinum(II) complexes)
The purine ring system, with its multiple nitrogen atoms and the exocyclic sulfur atom, provides excellent coordination sites for metal ions. The development of metal-based drugs is a rapidly growing field, with platinum(II) complexes being prominent examples of successful anticancer agents. mdpi.com The interaction of these complexes with DNA is a key aspect of their mechanism of action. mdpi.com
The soft sulfur donor atom in this compound makes it a particularly good ligand for soft metal ions like platinum(II). The resulting coordination complexes could exhibit novel biological activities. For instance, a platinum(II) complex of this compound could demonstrate enhanced cytotoxicity in cancer cells compared to the free ligand or even existing platinum drugs. Research in this area would involve the synthesis and characterization of such complexes, followed by in vitro studies to evaluate their biological effects, such as their ability to induce cell death in cancer cell lines. Studies on similar thiopurine platinum complexes have shown promising activity, even in cisplatin-resistant cancer cells. nih.gov
| Metal Ion | Potential Coordination Site(s) | Potential Biological Application |
| Platinum(II) | N7 and S8 | Anticancer agent |
| Gold(I) | S8 | Anti-inflammatory/Anticancer |
| Ruthenium(II/III) | N7 and S8 | Anticancer/Antimicrobial |
Role in Chemical Libraries for High-Throughput Screening
High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid screening of large numbers of compounds to identify those with a desired biological activity. Chemical libraries for HTS are ideally composed of diverse, drug-like molecules. This compound, with its purine core and modifiable functional groups, is an excellent candidate for inclusion in such libraries.
Its unique structure can contribute to the chemical diversity of a screening library. Furthermore, it can serve as a parent compound for the creation of a focused library of related purine analogs through combinatorial chemistry. curtin.edu.au This approach would involve systematically modifying the ethyl group at C6 and the thioketone at C8 to generate a collection of compounds for HTS. Screening this library against a variety of biological targets could lead to the identification of novel hit compounds for drug discovery programs.
Further Elucidation of Molecular Mechanisms of Action (in vitro)
Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to its development as a research tool or therapeutic agent. For this compound, a variety of in vitro studies can be envisioned to elucidate its mechanism of action.
For example, enzyme inhibition assays could be employed to determine if it targets specific enzymes in the purine metabolic pathway. Cellular assays could investigate its effects on cell cycle progression, apoptosis, and signaling pathways. The incorporation of thiopurines into DNA and RNA is a known mechanism of action for related compounds, and this could be investigated for this compound using molecular biology techniques. clinpgx.org The metabolic conversion of thiopurines into active metabolites, such as 6-thioguanine (B1684491) nucleotides, is a critical step in their biological activity. nih.gov
| Investigational Approach | Potential Finding |
| Enzyme Inhibition Assays | Identification of specific enzyme targets |
| Cell Cycle Analysis | Effects on cell proliferation and division |
| Apoptosis Assays | Induction of programmed cell death |
| Gene Expression Profiling | Changes in cellular gene expression patterns |
Conclusion and Research Perspectives
Summary of Key Research Findings on 6-Ethyl-7H-purine-8(9H)-thione
Direct research exclusively focused on this compound is limited in the current scientific literature. However, by examining studies on structurally related 6-substituted and 8-thio-purine analogs, several key research findings can be inferred as being potentially relevant.
The introduction of a thione group at the C8 position, as seen in this compound, is a significant modification. Thiopurines, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), are well-established clinical agents, primarily used in cancer chemotherapy and as immunosuppressants. Their mechanism of action often involves incorporation into DNA and RNA, leading to cytotoxicity. It is plausible that this compound could exhibit similar biological activities, potentially acting as an antimetabolite.
Furthermore, research on other 6-substituted purines has highlighted their potential as inhibitors of various enzymes and receptors. The ethyl group at the C6 position of the target molecule could influence its binding affinity and selectivity for specific biological targets. Studies on similar 6-alkylpurine nucleosides have explored their synthesis and potential as cytotoxic agents. The combination of the ethyl group at C6 and the thione group at C8 suggests that this compound could be a candidate for screening against a variety of therapeutic targets.
Table 1: Summary of Potential Research Findings Based on Analogous Compounds
| Research Area | Potential Findings for this compound |
|---|---|
| Anticancer Activity | May exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms similar to other thiopurines (e.g., DNA/RNA incorporation). |
| Antiviral Activity | Could be investigated for activity against a range of viruses, a known therapeutic area for purine (B94841) analogs. |
| Enzyme Inhibition | The specific substitution pattern may confer inhibitory activity against kinases, polymerases, or other enzymes involved in cellular signaling and metabolism. |
| Structure-Activity Relationship | The ethyl group at C6 and the thione at C8 are key determinants of its biological activity, influencing target selectivity and potency. |
Challenges and Opportunities in Purine Thione Research
The field of purine thione research, while promising, is not without its challenges. A primary hurdle is achieving target selectivity. Purine analogs often interact with multiple cellular targets due to their structural similarity to endogenous purines, which can lead to off-target effects and toxicity. For thiopurines specifically, myelosuppression and hepatotoxicity are known side effects that can limit their therapeutic use.
Another significant challenge is the development of drug resistance. Cancer cells and microorganisms can develop mechanisms to evade the effects of purine analogs, such as altered drug metabolism or mutations in target enzymes. Overcoming this resistance requires the continuous development of new derivatives with novel mechanisms of action.
Despite these challenges, there are substantial opportunities in purine thione research. The versatility of the purine scaffold allows for extensive chemical modification, providing a rich platform for the design of new therapeutic agents. Advances in synthetic chemistry enable the creation of diverse libraries of purine thione derivatives for high-throughput screening.
Furthermore, a deeper understanding of the molecular biology of diseases is uncovering new potential targets for purine-based drugs. The development of targeted therapies, where drugs are designed to interact with specific molecules involved in a disease process, presents a significant opportunity for purine thiones. Computational modeling and in silico screening are also accelerating the drug discovery process, allowing for the more rational design of compounds with improved efficacy and reduced toxicity.
Table 2: Challenges and Opportunities in Purine Thione Research
| Challenges | Opportunities |
|---|---|
| Target Selectivity and Off-Target Toxicity | Versatile scaffold for diverse chemical modifications. |
| Drug Resistance | Discovery of novel biological targets. |
| Understanding Complex Biological Pathways | Advances in synthetic chemistry for library generation. |
Future Research Avenues for this compound and its Derivatives
Given the nascent stage of research on this compound, numerous avenues for future investigation are open. A foundational step would be the development and optimization of a robust synthetic route to produce the compound in sufficient quantities for biological evaluation.
Subsequently, a comprehensive screening of this compound for its biological activity is warranted. This should include in vitro assays to assess its cytotoxic effects against a panel of human cancer cell lines, as well as its activity against various viral and microbial pathogens.
Mechanistic studies will be crucial to understand how this compound exerts its biological effects. This could involve identifying its cellular targets, such as specific enzymes or receptors, and elucidating its metabolic fate within cells. Investigating whether it is incorporated into nucleic acids, similar to other thiopurines, would be a key area of inquiry.
The synthesis and evaluation of a library of derivatives of this compound would be a logical next step. By systematically modifying the substituents on the purine ring, it may be possible to enhance potency, improve selectivity, and reduce toxicity. For example, altering the alkyl chain length at the C6 position or introducing different functional groups could significantly impact biological activity.
Finally, should promising in vitro activity be identified, preclinical in vivo studies in animal models would be necessary to evaluate the compound's efficacy and safety profile in a whole-organism context. This would be a critical step in determining the potential of this compound or its derivatives as future therapeutic agents.
Table 3: Future Research Directions
| Research Phase | Key Objectives |
|---|---|
| Synthesis and Characterization | Develop an efficient and scalable synthesis of this compound. |
| Biological Screening | Evaluate in vitro anticancer, antiviral, and antimicrobial activities. |
| Mechanistic Studies | Identify cellular targets and elucidate the mechanism of action. |
| Lead Optimization | Synthesize and test derivatives to improve potency and selectivity. |
| Preclinical Evaluation | Assess in vivo efficacy and safety in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
